Defined (3S,4S) Stereochemistry: Confirmed Absolute Configuration via Synthesis from Chiral Pool
The absolute configuration of trans-3-Methylamino-1-Boc-4-methoxypyrrolidine (as its deprotected (3S,4S)-core) was chemically determined via a stereospecific synthesis from D-(S,S)-tartaric acid. This approach definitively established the (3S,4S) configuration, which is critical for the activity of its downstream product, the antitumor agent AG-7352 [1]. In contrast, the cis-isomer (tert-butyl (3R,4S)-3-methoxy-4-(methylamino)pyrrolidine-1-carboxylate, CAS 1375065-16-9) has a different relative stereochemistry, and the (3R,4R) enantiomer would be synthesized from L-(R,R)-tartaric acid. The stereochemical identity is not interchangeable; the (3S,4S) isomer is the specific and validated intermediate for AG-7352 [2].
| Evidence Dimension | Stereochemical Identity (Absolute Configuration) |
|---|---|
| Target Compound Data | (3S,4S) |
| Comparator Or Baseline | cis-(3R,4S) isomer (CAS 1375065-16-9) or (3R,4R) enantiomer |
| Quantified Difference | Confirmed (3S,4S) configuration via stereospecific synthesis from D-tartaric acid; other configurations are different chemical entities with distinct synthetic origins and biological implications [1]. |
| Conditions | Synthesis from chiral pool (D-tartaric acid) followed by SN2 displacement reactions [1]. |
Why This Matters
Procurement of the correct (3S,4S) stereoisomer is non-negotiable for projects requiring this specific chiral intermediate, particularly those aiming to synthesize or study AG-7352 analogs.
- [1] Tsuzuki, Y., et al. (2001). Efficient stereospecific synthesis of (S,S)-3-methoxy-4-methylaminopyrrolidine. Tetrahedron: Asymmetry, 12(12), 1793-1799. View Source
- [2] Tsuzuki, Y., et al. (2001). Efficient stereospecific synthesis of (S,S)-3-methoxy-4-methylaminopyrrolidine. Tetrahedron: Asymmetry, 12(12), 1793-1799. View Source
